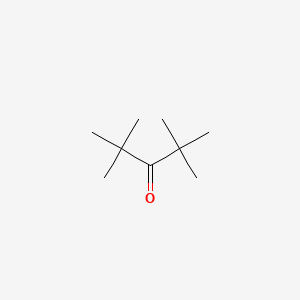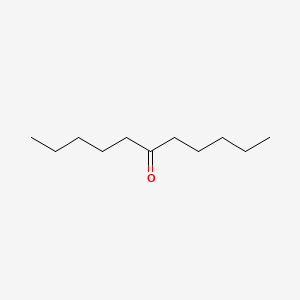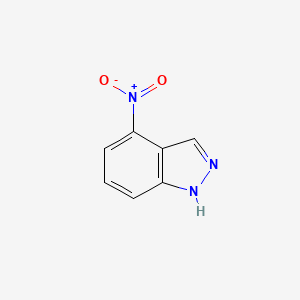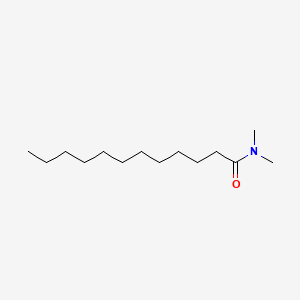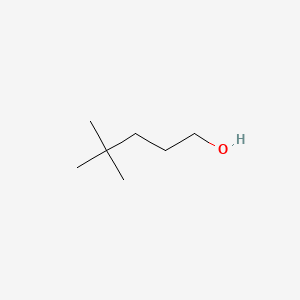
L-selenomethionine
Overview
Description
L-selenomethionine is a naturally occurring amino acid that contains selenium, an essential trace element. It is structurally similar to methionine, with selenium replacing sulfur in the molecule. This compound is found in various foods, including Brazil nuts, cereal grains, soybeans, and grassland legumes . It is known for its antioxidant properties and plays a crucial role in various biological processes, including the formation and recycling of glutathione, a key endogenous antioxidant .
Mechanism of Action
Target of Action
L-Selenomethionine, also known as Selenomethionine, combines with proteins in the body to form antioxidants called selenoproteins . These selenoproteins are the primary targets of this compound and play a crucial role in protecting the body against free radicals .
Mode of Action
this compound’s mode of action is primarily through its antioxidant activity. It depletes reactive oxygen species (ROS) and aids in the formation and recycling of glutathione, another important antioxidant . This interaction with its targets results in a decrease in oxidative stress within the body .
Biochemical Pathways
this compound is involved in several biochemical pathways. It is randomly incorporated instead of methionine in vivo . It plays a significant role in the selenomethionine cycle, a crucial pathway for the metabolism of selenium . It also contributes to the formation and recycling of glutathione, a key endogenous antioxidant .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Compared to selenite, which is the inorganic form of selenium, the organic form of this compound is more readily absorbed in the human body .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antioxidant activity. By depleting reactive oxygen species and aiding in the formation and recycling of glutathione, this compound helps protect cells in the body from damage caused by free radicals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its antioxidant activity can be affected by the presence of other antioxidants in the body. Additionally, the compound’s stability and efficacy may be influenced by factors such as pH and temperature . .
Biochemical Analysis
Biochemical Properties
Selenomethionine plays a crucial role in biochemical reactions due to its ability to be incorporated into proteins in place of methionine. This substitution can have limited effects on protein structure and function because selenium and sulfur share many chemical properties. Selenomethionine interacts with various enzymes and proteins, including glutathione peroxidase, thioredoxin reductase, and iodothyronine deiodinases. These interactions are essential for the antioxidant activity of selenomethionine, as it helps deplete reactive oxygen species and aids in the formation and recycling of glutathione .
Cellular Effects
Selenomethionine has significant effects on various types of cells and cellular processes. It combines with proteins in the body to form antioxidants called selenoproteins, which protect cells from damage caused by free radicals. Selenomethionine is important for normal thyroid gland function, reproduction, DNA production, and protecting the body from infection. It influences cell signaling pathways, gene expression, and cellular metabolism by enhancing the antioxidant defense system and reducing oxidative stress .
Molecular Mechanism
At the molecular level, selenomethionine exerts its effects through several mechanisms. It is randomly incorporated into proteins instead of methionine, which can alter protein function. Selenomethionine’s antioxidant activity arises from its ability to deplete reactive oxygen species. It also plays a role in the formation and recycling of glutathione, a key antioxidant. Additionally, selenomethionine can be metabolized to selenocysteine, which is incorporated into specific selenoproteins that have various biological functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of selenomethionine can change over time. Selenomethionine is readily oxidized, which can impact its stability and degradation. Long-term studies have shown that selenomethionine can protect against radiation-induced transformation when present at different times during the assay period. This protection is significant even when treatment with selenomethionine is initiated up to seven days after radiation exposure .
Dosage Effects in Animal Models
The effects of selenomethionine vary with different dosages in animal models. Studies have shown that high doses of selenomethionine can significantly reduce cell viability, while lower doses can increase cell viability. In animal nutrition, the use of selenomethionine is expected to result in a similar increase in selenium deposition in animal tissues as other sources of selenium. Excessive selenium intake can lead to adverse effects, such as life-threatening anorexia, gastrointestinal distress, and death in some animals .
Metabolic Pathways
Selenomethionine is involved in several metabolic pathways, including the methionine cycle and trans-selenation pathways. It is metabolized to S-adenosylmethionine analog, which is further metabolized in transmethylation reactions and polyamine synthesis. The selenomethionine cycle involves enzymes such as S-adenosyl-methionine synthase, SAM-dependent methyltransferase, S-adenosyl-homocysteine hydrolase, and methionine synthase. These enzymes play crucial roles in the metabolism of selenium and the production of selenoproteins .
Transport and Distribution
Selenomethionine is transported and distributed within cells and tissues through various mechanisms. It is translocated from roots to shoots via peptide transporters in plants and can be absorbed into the phloem and translocated to grains. In animals, selenomethionine is transported through the bloodstream and distributed to various tissues, where it is incorporated into proteins. The transport and distribution of selenomethionine are essential for its biological functions and its role in antioxidant defense .
Subcellular Localization
The subcellular localization of selenomethionine is crucial for its activity and function. Selenomethionine can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications. In plants, selenomethionine is localized in the nucleus, cell membrane, and chloroplasts. This localization is essential for its role in enhancing selenium tolerance and accumulation in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-selenomethionine can be synthesized through several methods. One common method involves the reaction of seleno propionic aldehyde with amino acids under controlled conditions . Another method includes the use of selenium sodium methoxide in methanol solution, which reacts with intermediates to form selenomethionine . These reactions typically occur under nitrogen protection and at specific temperatures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, selenomethionine is often produced using recombinant expression in microorganisms such as Escherichia coli and Pichia pastoris . These microorganisms are genetically modified to incorporate selenomethionine into their proteins, which can then be extracted and purified. This method allows for large-scale production of selenomethionine with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: L-selenomethionine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is readily oxidized, which contributes to its antioxidant activity by depleting reactive oxygen species .
Common Reagents and Conditions: Common reagents used in the reactions of selenomethionine include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. These reactions typically occur under mild conditions to prevent the degradation of the compound.
Major Products Formed: The major products formed from the oxidation of selenomethionine include selenoxide and selenone compounds. These products retain the antioxidant properties of selenomethionine and can further participate in biological processes .
Scientific Research Applications
L-selenomethionine has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various selenium-containing compounds. In biology, selenomethionine is incorporated into proteins to study their structure and function using techniques like X-ray crystallography . In medicine, it is used as a dietary supplement to provide selenium, which is essential for thyroid function, reproduction, and DNA production . Additionally, selenomethionine has been studied for its potential role in cancer prevention and treatment due to its antioxidant properties .
Comparison with Similar Compounds
L-selenomethionine is often compared to other selenium-containing compounds such as selenocysteine, sodium selenite, and sodium selenate. Selenocysteine is another naturally occurring amino acid that contains selenium and is incorporated into specific proteins as directed by the genetic code . Sodium selenite and sodium selenate are inorganic forms of selenium that are used in dietary supplements but are less bioavailable compared to selenomethionine . This compound is unique in its ability to be readily absorbed and utilized by the body, making it a preferred form of selenium for supplementation .
Properties
IUPAC Name |
2-amino-4-methylselanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFAYQIBOAGBLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040609 | |
| Record name | Selenomethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
DL- and L-forms are solids; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Selenomethionine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17238 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000008 [mmHg] | |
| Record name | Selenomethionine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17238 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Selenomethionine (SeMet) is the chemical form or major component of selenium used for cancer chemoprevention in several clinical trials. However, evidence from experimental studies indicates that SeMet has weaker anticancer effects than most other forms of selenium. ... The anticancer activity of SeMet can be enhanced by methioninase (METase), indicating that SeMet metabolites are responsible for its anticancer activity. ... Wild-type p53-expressing LNCaP human prostate cancer cells were more sensitive to cotreatment with SeMet and METase than p53-null PC3 human prostate cancer cells. SeMet and METase cotreatment significantly increased levels of superoxide and apoptosis in LNCaP cells. Cotreatment with SeMet and METase resulted in increased levels of phosphorylated p53 (Ser15), total p53, Bax, and p21(Waf1) proteins. LNCaP cells treated with SeMet and METase also showed p53 translocation to mitochondria, decreased mitochondrial membrane potential, cytochrome c release into the cytosol, and activation of caspase-9. The effects of SeMet and METase were suppressed by pretreatment with a synthetic superoxide dismutase mimic or by knockdown of p53 via RNA interference. Reexpression of wild-type p53 in PC3 cells resulted in increases in superoxide production, apoptosis, and caspase-9 activity and a decrease in mitochondrial membrane potential following cotreatment with SeMet and METase. /The/ study shows that apoptosis induced by SeMet plus METase is superoxide mediated and p53 dependent via mitochondrial pathway(s). These results suggest that superoxide and p53 may play a role in cancer chemoprevention by selenium., ... The toxicity of Se is thought to arise from its ability to substitute for sulfur during the assembly of proteins. .../More/ recent studies also indicate that some forms of selenium are capable of generating oxidative stress in an in vitro test system that includes glutathione. L-Selenomethionine, the predominant form of selenium in the eggs of oviparous vertebrates, does not generate oxidative radicals in this system, but lesions consistent with oxidative stress have been identified in fish and birds with high concentrations of Se. /This study reports/ on the ability of rainbow trout embryos to transform L-selenomethionine to a form capable of producing a superoxide radical. Oxidative stress appears to be generated by methioninase enzyme activity in the embryos that liberates methylselenol from l-selenomethionine. Methylselenol redox cycles in the presence of glutathione producing superoxide and likely accounts for oxidative lesions present in fish and birds environmentally exposed to excessive loads of selenomethionine. /L-Selenomethionine/, Primary cultures of porcine aortic endothelial cells were used to test the potential protective effect ... against several types of oxidative stress. The stressors included exposure to hyperoxia, treatment with paraquat, and incubation in the presence of the hypoxanthine/xanthine oxidase system. This protective effect ... of selenomethionine ... is known to increase glutathione peroxidase activity. ..., High-selenium containing yeast is being evaluated in clinical trials against colon polyp recurrence. However, the molecular targets for the anticancer effects of selenium remain unclear. Previous studies by our group demonstrated that selenomethionine-induced growth arrest appears to be mediated by activation of ERK and subsequent phosphorylation of RSK and histone H3. These results suggest that selenomethionine can alter gene expression. In the present study, we have used cDNA microarrays to determine whether gene expression differences exist in HCT116 colon cancer cells treated with selenomethionine. These experiments reveal statistically significant expression changes for 50 genes. Genes we found to increase with selenomethionine treatment include KLK6, ATOX1, SGK, GJB2, DAP-1, PLAU, VIM, DPYSL2, STC2 and PXN. Conversely, genes downregulated by selenomethionine include PRKACB, LIM, DEPP, MYC, CDH5, ELF3, VSNL1, SAT and EGLN3. Further analysis of those genes using chromatin immunoprecipitation experiments showed that phosphorylated histone H3 on serine 10 bound to the GJB2 promoter (connexin 26) or the serum glucocorticoid kinase promoter is increased with selenomethionine treatment. Cells overexpressing CX26 or DAP-1 displayed a reduced number of colonies which suggests that these two genes could play a functional role in the growth inhibitory effects of selenomethionine. These data support the notion that selenomethionine-induced growth inhibition is associated with global changes in gene expression. They also demonstrate that selenomethionine can modify chromatin state to alter gene transcription. | |
| Record name | SELENIUM METHIONINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3564 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Transparent, hexagonal sheets or plates; metallic luster of crystals | |
CAS No. |
1464-42-2, 2578-28-1 | |
| Record name | Selenomethionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1464-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Selenomethionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenomethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-(methylselenyl)butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-4-(methylseleno)butanoic acid ; (+-)-Selenomethionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SELENOMETHIONINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9V40V4PKZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SELENIUM METHIONINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3564 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
265 °C (decomposes) | |
| Record name | SELENIUM METHIONINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3564 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


